(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
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Overview
Description
17R-Drospirenone is a synthetic progestogen compound, structurally related to spironolactone. It is known for its unique anti-mineralocorticoid and anti-androgenic activities. This compound is a derivative of drospirenone, with a reversed configuration of the 17-spirolactone ring, which significantly impacts its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17R-Drospirenone involves multiple steps, starting from the precursor spironolactone. The key steps include the formation of the spirolactone ring and subsequent modifications to achieve the desired stereochemistry. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of 17R-Drospirenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 17R-Drospirenone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
17R-Drospirenone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and contraception.
Mechanism of Action
17R-Drospirenone exerts its effects primarily through its anti-mineralocorticoid and anti-androgenic activities. It acts as an antagonist at the aldosterone receptor, reducing sodium and water retention. Additionally, it inhibits androgen receptors, decreasing the effects of androgens on the body. These actions contribute to its use in hormone replacement therapy and contraception .
Comparison with Similar Compounds
Drospirenone: The parent compound with similar anti-mineralocorticoid and anti-androgenic activities.
Spironolactone: A related compound with strong anti-mineralocorticoid activity but less anti-androgenic activity.
Cyproterone Acetate: Another anti-androgenic compound used in hormone therapy.
Uniqueness: 17R-Drospirenone is unique due to its specific stereochemistry, which significantly impacts its biological activity. Unlike drospirenone, 17R-Drospirenone has a reversed configuration of the 17-spirolactone ring, resulting in distinct pharmacological properties .
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11R,14S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21-,22-,23+,24?/m1/s1 |
InChI Key |
METQSPRSQINEEU-UKHTVIILSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6C57CCC(=O)O7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origin of Product |
United States |
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